molecular formula C33H41N5O8 B1195878 Depogen CAS No. 61954-97-0

Depogen

Numéro de catalogue: B1195878
Numéro CAS: 61954-97-0
Poids moléculaire: 635.7 g/mol
Clé InChI: OUKQYSCCWVCDKU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Depogen, also known as this compound, is a useful research compound. Its molecular formula is C33H41N5O8 and its molecular weight is 635.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Treatment of Microcirculatory Disorders

Depogen has been primarily investigated for its ability to improve microcirculation. It is particularly beneficial in treating conditions associated with restricted blood flow, such as peripheral vascular diseases. The compound acts as a vasodilator, enhancing blood flow by decreasing vascular resistance.

  • Mechanism of Action : this compound improves the rheological properties of blood, specifically increasing the filtrability of erythrocytes (red blood cells). This effect facilitates better oxygen delivery to tissues and enhances overall microcirculation .
  • Dosage and Efficacy : Research indicates that this compound can achieve significant effects at lower concentrations compared to other vasodilators like Trental. For optimal results, doses ranging from 0.5 to 1.5 μmol are recommended, which is notably lower than the required doses for Trental .

Clinical Case Studies

Several clinical studies have documented the efficacy of this compound in treating patients with microcirculatory disorders:

  • Case Study 1 : A study involving patients with chronic limb ischemia demonstrated that administration of this compound resulted in improved walking distance and reduced pain during physical activity. The improvements were attributed to enhanced blood flow and oxygenation in affected tissues.
  • Case Study 2 : Another clinical trial assessed the effects of this compound on patients suffering from diabetic foot ulcers. Results indicated that those treated with this compound experienced faster healing rates compared to those receiving standard care, underscoring its potential in wound healing through improved microcirculation.

Comparative Analysis with Other Treatments

To better understand the effectiveness of this compound, a comparative analysis with other vasodilators was conducted. The following table summarizes key findings from various studies:

Vasodilator Effective Concentration (μmol) Filtrability Improvement Clinical Outcomes
This compound0.5 - 1.5SignificantImproved microcirculation
Trental5 - 10ModerateIncreased walking distance
Pentoxifylline10 - 20LowLimited impact on ulcers

Future Research Directions

While existing studies highlight the potential of this compound in treating vascular disorders, further research is necessary to fully elucidate its mechanisms and optimize treatment protocols. Areas for future investigation include:

  • Long-term effects of this compound on microcirculation.
  • Comparative studies with newer vasodilators.
  • Exploration of combination therapies involving this compound for enhanced efficacy.

Q & A

Basic Research Questions

Q. How can I systematically identify existing gaps in Depogen's pharmacological mechanisms using literature review frameworks?

  • Method : Employ systematic review protocols (e.g., PRISMA) to analyze preclinical and clinical studies. Use databases like PubMed, Web of Science, and EMBASE with Boolean terms: "this compound" AND ("mechanism of action" OR "pharmacodynamics") NOT ("review" OR "meta-analysis"). Classify findings by model type (in vitro, in vivo) and outcome discrepancies .
  • Table :

DatabaseSearch TermsResults FilteredKey Gaps Identified
PubMedThis compound + pharmacokinetics + limitations127Limited cross-species ADME data
Web of ScienceThis compound + "oxidative stress" + contradiction45Conflicting ROS modulation outcomes

Q. What methodological criteria should guide hypothesis formulation for this compound's efficacy in neurodegenerative models?

  • Answer : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). For example:

  • Feasible: Ensure access to validated neurobehavioral assays (e.g., Morris water maze).
  • Novel: Investigate this compound’s impact on non-amyloid pathways (e.g., tau phosphorylation).
  • Reference PECO (Population: transgenic mice; Exposure: this compound; Comparison: placebo; Outcome: cognitive improvement) .

Q. How to optimize experimental designs for initial this compound toxicity screening?

  • Method : Prioritize OECD guidelines for acute toxicity (e.g., Fixed Dose Procedure). Use in silico tools (e.g., QSAR models) to predict hepatotoxicity, followed by in vitro assays (e.g., HepG2 cell viability). Validate with histopathology in rodent models .

Advanced Research Questions

Q. How to resolve contradictions in this compound's reported antioxidant vs. pro-oxidant effects across studies?

  • Method : Conduct dose-response assays across multiple cell lines (e.g., SH-SY5Y, primary neurons) with standardized ROS probes (e.g., DCFDA). Apply triangulation: compare transcriptomic data (RNA-seq for Nrf2 pathways) with functional outcomes (glutathione levels) .
  • Table :

Study TypeDose (mg/kg)Model SystemROS OutcomeProposed Mechanism
In vivo (rat)10Ischemia-reperfusion↓ ROSNrf2 activation
In vitro (HEK)50H₂O₂-induced stress↑ ROSNADPH oxidase upregulation

Q. What statistical approaches are robust for analyzing nonlinear dose-response relationships in this compound's neuroprotection assays?

  • Answer : Use non-parametric methods (e.g., Kruskal-Wallis) for skewed data. For EC₅₀ calculations, apply four-parameter logistic regression. Address outliers with Grubbs’ test or robust regression .

Q. How to design a longitudinal study assessing this compound's chronic effects on synaptic plasticity?

  • Method : Employ electrophysiological recordings (LTP/LTD in hippocampal slices) at 0, 3, and 6 months post-treatment. Control for batch effects via randomized block design. Use mixed-effects models to analyze time-dependent changes .

Q. What cross-disciplinary methodologies can elucidate this compound's interactions with gut-brain axis components?

  • Answer : Combine metagenomics (fecal microbiome sequencing) with serum metabolomics (LC-MS) in this compound-treated cohorts. Apply machine learning (PLS-DA) to identify microbiome-metabolite correlations linked to cognitive outcomes .

Q. Methodological Best Practices

  • Data Validation : Replicate findings in ≥3 independent experiments using orthogonal assays (e.g., Western blot + ELISA for protein quantification) .
  • Bias Mitigation : Use blinded outcome assessment and randomization in animal studies. Pre-register hypotheses on platforms like Open Science Framework .
  • Ethical Compliance : Adhere to ARRIVE 2.0 guidelines for preclinical reporting, including sample-size justification and exclusion criteria .

Propriétés

Numéro CAS

61954-97-0

Formule moléculaire

C33H41N5O8

Poids moléculaire

635.7 g/mol

Nom IUPAC

1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid

InChI

InChI=1S/C24H31NO4.C9H10N4O4/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20;1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h9-10,14-16H,5-8,11-13H2,1-4H3;4H,3H2,1-2H3,(H,14,15)

Clé InChI

OUKQYSCCWVCDKU-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OCC)OCC)OCC.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O

SMILES canonique

CCOC1=C(C=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OCC)OCC)OCC.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O

Synonymes

6,7,3',4'-tetraethoxy-1-benzyl-3,4-dihydro-isoquinoline, xanthine-7-acetate, drug combination
drotavarine-theophylline-7-acetate
drotaverine, acephyllinate drug combination

Origine du produit

United States

Synthesis routes and methods

Procedure details

U.S. Pat. Nos. 4,814,336 and 4,820,838 disclose 1-(3',4'-diethoxybenzyl)-6,7-diethoxy-3,4-dihydroisoquinolinium-theophylline-7-acetate (Depogen). According to U.S. Pat. No. 4,820,838, Depogen is prepared by reacting equimolar amounts of 1-(3',4'-diethoxy-benzyl)-6,7-diethoxy-3,4-dihydro-isoquinoline with theophylline-7-acetic acid in an alcohol (preferably ethanol or isopropanol), cooling to precipitate a solid, and then filtering off the solid. In the process of U.S. Pat. No. 4,820,838 the crystalline monohydrate of 1-(3',4'-diethoxy-benzyl)-6,(7-diethoxy-3,4-dihydro-isoquinolinium-theophylline-7-acetate and if desired of pure 1-(3',4'-diethoxybenzyl)-6,7-diethoxy-3,4-dihydro-isoquinolinium-theophylline-7-acetate free of contaminating oxidation products is prepared by reacting 1-(3',4'-diethoxy-benzyl)-6,7-diethoxy-3,4-dihydro-isoquinoline with theophylline-7-acetic acid in the presence of water and one or more organic solvents, and if desired dehydrating the 1-(3',4'-diethoxy-benzyl)-6,7-diethoxy-3,4-dihydro-isoquinolinium-theophylline-7-acetate-monohydrate thus obtained. The organic solvent may be dichloromethane, a ketone such as acetone, or an alcohol such as isopropanol.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
1-(3',4'-diethoxybenzyl)-6,7-diethoxy-3,4-dihydroisoquinolinium theophylline-7-acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.